Allyl methanesulfonate

Description

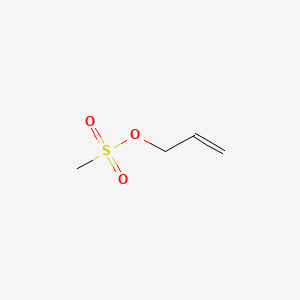

Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDMKGNNRMLBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217618 | |

| Record name | Allyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6728-21-8 | |

| Record name | 2-Propen-1-yl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-en-1-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyl methanesulfonate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methanesulfonate (B1217627) (CAS No. 6728-21-8), also known as prop-2-en-1-yl methanesulfonate, is a reactive ester of methanesulfonic acid.[1] Its bifunctional nature, possessing both a good leaving group (methanesulfonate) and a reactive allyl moiety, makes it a versatile reagent in organic synthesis and a subject of interest in toxicological and pharmaceutical research.[1] This document provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with allyl methanesulfonate.

Chemical Structure and Properties

Allyl methanesulfonate consists of an allyl group bonded to the oxygen atom of a methanesulfonate group.[1] The electron-withdrawing nature of the sulfonyl group makes the methanesulfonate anion an excellent leaving group in nucleophilic substitution reactions. The allyl group, with its double bond, can participate in a variety of addition and transition-metal-catalyzed reactions.[1]

Chemical Structure

Caption: Chemical structure of allyl methanesulfonate.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of allyl methanesulfonate.

| Property | Value | Reference |

| CAS Number | 6728-21-8 | [1][2][3] |

| Molecular Formula | C₄H₈O₃S | [1][2] |

| Molecular Weight | 136.17 g/mol | [1] |

| IUPAC Name | prop-2-en-1-yl methanesulfonate | [1] |

| Synonyms | Allyl mesylate, 2-Propen-1-yl methanesulfonate, 3-(Mesyloxy)-1-propene | [1][2] |

| Appearance | Colorless liquid (predicted) | [2] |

| Boiling Point | 220.45 °C (rough estimate) | [2] |

| Density | 1.283 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4640 (estimate) | [2] |

| Solubility | Good solubility in common organic solvents (e.g., alcohols, ethers); limited solubility in water. | [1] |

| Flash Point | 93.6 °C | [2] |

| Vapor Pressure | 0.0962 mmHg at 25 °C | [2] |

Experimental Protocols

Synthesis of Allyl Methanesulfonate

A general and common method for the synthesis of methanesulfonate esters involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a tertiary amine base. The following protocol is adapted for the synthesis of allyl methanesulfonate.

Materials:

-

Allyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine (B128534) (or other tertiary amine)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

-

Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure allyl methanesulfonate.

Caption: Experimental workflow for the synthesis and purification of allyl methanesulfonate.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddt | 1H | -CH=CH₂ |

| ~5.4 | d | 1H | -CH=CH ₂(cis) |

| ~5.3 | d | 1H | -CH=CH ₂(trans) |

| ~4.6 | d | 2H | -O-CH ₂- |

| ~3.0 | s | 3H | -S-CH ₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~132 | -C H=CH₂ |

| ~120 | -CH=C H₂ |

| ~70 | -O-C H₂- |

| ~38 | -S-C H₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch |

| ~1360 | Strong | S=O stretch (asymmetric) |

| ~1175 | Strong | S=O stretch (symmetric) |

| ~950 | Strong | S-O-C stretch |

Mass Spectrometry

| m/z | Interpretation |

| 136 | [M]⁺ (Molecular ion) |

| 95 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 79 | [CH₃SO₂]⁺ (Methanesulfonyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Biological Activity and Signaling Pathway

Allyl methanesulfonate is known to be a genotoxic agent, capable of causing genetic defects.[1] Its mechanism of action is attributed to its ability to act as an alkylating agent, similar to other methanesulfonate esters. It is a direct-acting S(N)2 alkylating agent, meaning it can directly modify nucleophilic sites in biological macromolecules like DNA without prior metabolic activation.

The primary targets for alkylation within DNA are the nitrogen atoms of the purine (B94841) bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine. This alkylation can lead to DNA damage, including base mispairing during replication, which can result in mutations. If not repaired by cellular DNA repair mechanisms, these mutations can contribute to carcinogenesis.

References

Allyl Methanesulfonate: A Technical Guide for Researchers

CAS Number: 6728-21-8

Synonyms: Allyl methanesulphonate, 3-(Mesyloxy)-1-propene, Methanesulfonic acid allyl ester, 2-Propen-1-yl methanesulfonate (B1217627).[1][2]

This technical guide provides an in-depth overview of allyl methanesulfonate, a reactive chemical compound with significant applications in chemical synthesis and genetic research. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Allyl methanesulfonate is a colorless liquid with a pungent odor.[2] It is an ester of methanesulfonic acid and allyl alcohol, characterized by the presence of both a reactive allyl group and a good leaving group (methanesulfonate). This dual functionality makes it a versatile reagent in organic synthesis but also contributes to its biological reactivity. It exhibits good solubility in common organic solvents like alcohols and ethers, with limited solubility in water.[1]

Table 1: Physical and Chemical Properties of Allyl Methanesulfonate

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃S | [1][2] |

| Molecular Weight | 136.17 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 220.45 °C (estimate) | [2] |

| Flash Point | 93.6 °C (estimate) | [2] |

| Density | 1.283 g/cm³ (estimate) | [2] |

| Vapor Pressure | 0.0962 mmHg at 25 °C | [2] |

| Refractive Index | 1.4640 (estimate) | [2] |

Synthesis

The primary method for synthesizing allyl methanesulfonate is the reaction of allyl alcohol with methanesulfonyl chloride.[1] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, in an aromatic organic solvent. The tertiary amine acts as a scavenger for the hydrochloric acid byproduct. The crude product is then typically washed with an aqueous solution of a weak base, like an alkali metal carbonate, to remove impurities and excess reagents, yielding a product with high thermal stability.

Experimental Protocol: General Synthesis of Alkyl Methanesulfonates

-

Reaction Setup: Under a nitrogen atmosphere, a mixture of the alkyl alcohol (in this case, allyl alcohol) and methanesulfonyl chloride is prepared in an aromatic organic solvent. The mixture is typically cooled to a temperature between 10-15 °C.

-

Addition of Base: A tertiary amine is added dropwise to the cooled mixture while maintaining the temperature.

-

Reaction: The reaction mixture is stirred at a controlled temperature for a set period to ensure the completion of the reaction.

-

Workup: The resulting solution containing the crude alkyl methanesulfonate is washed with an aqueous solution of an alkali metal carbonate. This step is crucial for removing acidic byproducts and excess reagents, which contributes to the thermal stability of the final product.

-

Isolation: The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the purified alkyl methanesulfonate.

Spectroscopic Data

Detailed, publicly available spectra for allyl methanesulfonate are scarce. However, based on its structure, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for Allyl Methanesulfonate

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -CH₃ (methanesulfonyl) | ~3.0 ppm (singlet) |

| -CH₂- (allylic) | ~4.6 ppm (doublet) | |

| =CH₂ (vinylic) | ~5.3-5.4 ppm (multiplet) | |

| =CH- (vinylic) | ~5.9 ppm (multiplet) | |

| ¹³C NMR | -CH₃ (methanesulfonyl) | ~38 ppm |

| -CH₂- (allylic) | ~70 ppm | |

| =CH₂ (vinylic) | ~120 ppm | |

| =CH- (vinylic) | ~132 ppm | |

| IR Spectroscopy | C=C stretch (alkene) | ~1645 cm⁻¹ |

| S=O stretch (sulfonate) | ~1350 cm⁻¹ and ~1175 cm⁻¹ | |

| C-O stretch (ester) | ~1000 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 136 |

Biological Activity and Mechanism of Action

Allyl methanesulfonate is a known alkylating agent, a class of compounds that are genotoxic and often carcinogenic. Its biological activity stems from its ability to covalently modify nucleophilic sites in cellular macromolecules, most importantly DNA.

The methanesulfonate group is an excellent leaving group, facilitating the alkylation of DNA bases by the allyl group. Studies have shown that allyl methanesulfonate binds directly to DNA, forming various DNA adducts.[3] The primary targets for alkylation on the DNA bases are the nitrogen and oxygen atoms. Identified adducts include 3-allyladenine, N⁶-allyladenine, N²-allylguanine, 7-allylguanine, and O⁶-allylguanine.[3]

The formation of these adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. This mutagenic potential is the basis for its use in genetic research. If the DNA damage is extensive, it can trigger cellular senescence or programmed cell death (apoptosis).

Signaling Pathways

The cellular response to DNA damage induced by alkylating agents like allyl methanesulfonate is complex and involves multiple signaling pathways. While specific studies on allyl methanesulfonate are limited, the general pathways activated by DNA alkylating agents are well-documented. DNA damage is recognized by sensor proteins, which in turn activate a cascade of kinases, such as ATM and ATR. These kinases phosphorylate a host of downstream targets, including the tumor suppressor protein p53.

Activation of p53 can lead to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair. If the damage is irreparable, p53 can initiate apoptosis by upregulating pro-apoptotic proteins like Bax. There is also evidence for p53-independent apoptotic pathways in response to some alkylating agents, which may involve the activation of caspase-2 and the mitochondrial apoptotic pathway.

Toxicology and Safety

Allyl methanesulfonate is classified as a hazardous substance. It is suspected of causing cancer and genetic defects.[1] It is also harmful if swallowed and causes severe skin burns and eye damage.[1]

Table 3: Toxicological Data for Allyl Methanesulfonate

| Test | Species | Route | Dose | Effect | Reference |

| TDLo | Mouse | Skin | 540 mg/kg/10W-I | Tumorigenic |

TDLo (Lowest Published Toxic Dose)

Due to its hazardous nature, strict safety precautions must be followed when handling allyl methanesulfonate. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Experimental Protocol: Mutagenicity Testing (Ames Test)

Allyl methanesulfonate is used as a mutagen in genetic research, and its mutagenic potential can be assessed using the Ames test. This assay uses several strains of the bacterium Salmonella typhimurium with mutations in the genes required to synthesize the amino acid histidine.

-

Preparation: A fresh culture of the desired Salmonella tester strain is prepared.

-

Exposure: A small volume of the bacterial culture is mixed with a solution of allyl methanesulfonate at various concentrations. A component of liver extract (S9 mix) can be included to assess the mutagenicity of metabolic products.

-

Plating: The mixture is plated on a minimal agar (B569324) medium that lacks histidine.

-

Incubation: The plates are incubated at 37 °C for 48-72 hours.

-

Analysis: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to a negative control to determine the mutagenic potential of the substance. A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Applications

The primary applications of allyl methanesulfonate are in:

-

Organic Synthesis: As an alkylating agent, it is used to introduce the allyl group into various molecules, serving as a building block for more complex chemical structures.

-

Genetic Research: Its mutagenic properties make it a useful tool for inducing mutations in DNA.[2] This allows researchers to study gene function, the effects of mutations, and the mechanisms of DNA repair.[2]

Conclusion

Allyl methanesulfonate is a reactive and hazardous chemical with important applications in both chemical synthesis and biological research. Its utility as an allylating agent and a mutagen is well-established. Researchers and professionals working with this compound must have a thorough understanding of its chemical properties, biological activity, and associated hazards to ensure its safe and effective use. Further research into its specific interactions with cellular signaling pathways could provide deeper insights into the mechanisms of DNA damage and repair.

References

An In-Depth Technical Guide to the Synthesis of Allyl Methanesulfonate from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl methanesulfonate (B1217627) from allyl alcohol. Allyl methanesulfonate is a valuable reagent in organic synthesis, frequently employed as an allylating agent in the development of pharmaceutical intermediates and other complex molecules. Its utility stems from the excellent leaving group ability of the methanesulfonate moiety, facilitating nucleophilic substitution reactions. This document details the core synthetic methodology, including a robust experimental protocol, expected outcomes, and essential characterization data.

Introduction

The conversion of alcohols to methanesulfonates (mesylates) is a fundamental and widely utilized transformation in organic chemistry. This process enhances the reactivity of the hydroxyl group, converting it from a poor leaving group (hydroxide) into a highly effective one (methanesulfonate). The synthesis of allyl methanesulfonate from allyl alcohol follows this principle, providing a versatile intermediate for a range of subsequent chemical modifications.

The primary method for this synthesis involves the reaction of allyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. This reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) and proceeds readily under mild conditions.

Reaction Mechanism and Principles

The synthesis of allyl methanesulfonate proceeds via a nucleophilic attack of the oxygen atom of allyl alcohol on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the product. The overall reaction is depicted below:

Allyl methanesulfonate mechanism of action as an alkylating agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methanesulfonate (B1217627) (AMS) is a monofunctional alkylating agent belonging to the class of methanesulfonic acid esters. Its reactivity is primarily characterized by a high propensity for SN2 (bimolecular nucleophilic substitution) reactions, enabling it to covalently modify nucleophilic centers in biological macromolecules, most notably DNA. This technical guide provides an in-depth analysis of the mechanism of action of allyl methanesulfonate, detailing its chemical properties, reactivity, DNA adduct profile, and the cellular responses to the damage it induces. The information presented herein is intended to serve as a comprehensive resource for researchers in toxicology, oncology, and drug development.

Chemical Properties and Reactivity

Allyl methanesulfonate (C₄H₈O₃S) is an ester of methanesulfonic acid and allyl alcohol. The molecule features a reactive allyl group and a good leaving group, the methanesulfonate anion. This chemical structure confers upon it a strong electrophilic character, making it susceptible to attack by nucleophiles.

The primary mechanism of action for allyl methanesulfonate as an alkylating agent is through SN2 reactions.[1][2] In this mechanism, a nucleophile directly attacks the carbon atom of the allyl group, leading to the displacement of the methanesulfonate leaving group in a single, concerted step. The high SN2 reactivity of allyl methanesulfonate is a key determinant of its biological activity.[1][2]

Mechanism of DNA Alkylation

The genotoxicity of allyl methanesulfonate stems from its ability to directly alkylate DNA. The nucleophilic centers in DNA, particularly the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, are the primary targets for alkylation by AMS.

DNA Adduct Profile

In vitro studies using salmon sperm DNA have identified several specific DNA adducts formed upon reaction with allyl methanesulfonate. The primary sites of alkylation include:[3]

-

N7-position of guanine (B1146940) (7-allylguanine)

-

N3-position of adenine (B156593) (3-allyladenine)

-

O6-position of guanine (O6-allylguanine)

-

N6-position of adenine (N6-allyladenine)

-

N2-position of guanine (N2-allylguanine)

The formation of these adducts disrupts the normal structure and function of DNA, leading to mutations and cytotoxicity. O6-allylguanine, in particular, is a highly pro-mutagenic lesion as it can lead to mispairing during DNA replication.

Quantitative Data

DNA Alkylation Kinetics

The reactivity of allyl methanesulfonate towards DNA has been quantitatively assessed. In an in vitro study, the half-life for the alkylation of salmon sperm DNA by allyl methanesulfonate was determined.[3]

| Compound | Half-life of DNA Alkylation (in vitro) |

| Allyl Methanesulfonate | 1.5 hours |

| Allyl Bromide | 8.1 hours |

| Allyl Chloride | 360 hours |

Table 1: Comparative in vitro DNA alkylation kinetics of allylic compounds.[3]

Cellular Response to Allyl Methanesulfonate-Induced DNA Damage

The formation of DNA adducts by allyl methanesulfonate triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. If the damage is too extensive, this response can lead to cell cycle arrest and apoptosis.

DNA Repair Pathways

The repair of DNA lesions caused by monofunctional alkylating agents like allyl methanesulfonate primarily involves several key DNA repair pathways:

-

Base Excision Repair (BER): This is the major pathway for the repair of N-alkylated purines, such as 7-allylguanine and 3-allyladenine.[4] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

-

Direct Reversal of Damage: The O6-allylguanine adduct can be repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly transfers the allyl group from the guanine to a cysteine residue within its own active site.[5]

-

Mismatch Repair (MMR): If O6-allylguanine is not repaired before DNA replication, it can cause a mismatch by pairing with thymine (B56734) instead of cytosine. The MMR system can recognize this mismatch, but its attempts to repair it can lead to futile cycles of excision and resynthesis, ultimately resulting in double-strand breaks and cell death.

Experimental Protocols

In Vitro DNA Alkylation Assay

This protocol is adapted from the study by Eder et al. (1987) for measuring the kinetics of DNA alkylation by allyl methanesulfonate.[3]

Materials:

-

Salmon sperm DNA

-

Allyl methanesulfonate (AMS)

-

Tris-HCl buffer (pH 7.4)

-

HPLC system with a UV detector

-

Acid for DNA hydrolysis (e.g., perchloric acid)

-

Standards for allylated DNA bases

Procedure:

-

Prepare a solution of salmon sperm DNA in Tris-HCl buffer.

-

Add a defined concentration of allyl methanesulfonate to the DNA solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points, take aliquots of the reaction mixture.

-

Stop the reaction by precipitating the DNA with ethanol.

-

Hydrolyze the precipitated DNA to release the individual bases.

-

Analyze the hydrolyzed sample by HPLC to quantify the amount of unmodified and allylated bases.

-

Calculate the half-life of DNA alkylation based on the rate of disappearance of unmodified bases and the appearance of allylated bases.

Conclusion

Allyl methanesulfonate is a potent monofunctional alkylating agent that exerts its genotoxic effects through direct SN2-mediated alkylation of DNA. The formation of various DNA adducts, particularly at the N7 and O6 positions of guanine and the N3 position of adenine, triggers cellular DNA repair mechanisms. The high reactivity of allyl methanesulfonate, as evidenced by its short DNA alkylation half-life, underscores its potential as a tool for studying DNA damage and repair, as well as a reference compound in the development of novel alkylating-agent-based therapeutics. Further research is warranted to fully elucidate its cytotoxic profile in various cancer cell lines and to explore its potential in preclinical models.

References

- 1. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allylic compounds bind directly to DNA: investigation of the binding mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Allyl Methanesulfonate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methanesulfonate (B1217627) is a potent electrophile widely utilized in organic synthesis as an efficient allylating agent. Its reactivity stems from the excellent leaving group ability of the methanesulfonate moiety and the propensity of the allylic system to undergo nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity of allyl methanesulfonate with a range of nucleophiles, including amines, thiols, carboxylates, and halides. It delves into the mechanistic aspects of these reactions, presents available quantitative data, and offers detailed experimental protocols for key transformations. Furthermore, this guide explores the relevance of allyl methanesulfonate in the context of drug development, particularly concerning the biological activities of the resulting allylated compounds and the genotoxic potential of allylic alkylating agents.

Core Principles of Reactivity

Allyl methanesulfonate's high reactivity is primarily governed by two key structural features:

-

The Methanesulfonate (Mesylate) Leaving Group: The methanesulfonate anion (CH₃SO₃⁻) is a highly stable, non-nucleophilic species, making it an excellent leaving group. This facilitates the cleavage of the C-O bond during nucleophilic attack. The potency of the leaving group follows the general trend: -OSO₂CH₃ > I > Br > Cl.[1]

-

The Allylic System: The presence of a double bond adjacent to the reaction center allows for the stabilization of a positive charge in the transition state, whether the reaction proceeds through a direct Sₙ2 displacement or an Sₙ1-like mechanism with carbocationic character. This allylic activation enhances the rate of nucleophilic substitution compared to its saturated analogue, propyl methanesulfonate.

Reactions of allyl methanesulfonate with nucleophiles can proceed via two main pathways:

-

Sₙ2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the α-carbon, leading to inversion of configuration if the carbon is chiral. Given that allyl methanesulfonate is a primary substrate, this is often the predominant mechanism.[2]

-

Sₙ2' Mechanism: A concerted mechanism where the nucleophile attacks the γ-carbon of the allylic system, resulting in a rearranged product.

-

Sₙ1 Mechanism: A two-step process involving the formation of a resonance-stabilized allylic carbocation intermediate. This pathway is more likely with weaker nucleophiles and in polar, protic solvents.

Reactivity with Various Nucleophiles: A Quantitative Perspective

The rate and outcome of the reaction of allyl methanesulfonate are highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. While comprehensive kinetic data for allyl methanesulfonate with a wide array of nucleophiles is not extensively compiled in single sources, the following tables summarize available quantitative and semi-quantitative data gleaned from various studies.

| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference(s) |

| Amines (e.g., primary, secondary) | Allyl amines | Varies (e.g., aprotic solvent, base) | Good to Excellent | [General synthesis] |

| Thiols (thiolates) | Allyl sulfides | Varies (e.g., base, polar solvent) | Good to Excellent | [General synthesis] |

| Phenols (phenoxides) | Allyl ethers | Base (e.g., NaH, K₂CO₃), aprotic solvent | Good to Excellent | [3][4][5] |

| Carboxylates | Allyl esters | Varies (e.g., polar aprotic solvent) | Moderate to Good | [General synthesis] |

| Azide (N₃⁻) | Allyl azide | Aprotic solvent (e.g., DMF, DMSO) | Good | [General synthesis] |

| Cyanide (CN⁻) | Allyl cyanide | Aprotic solvent (e.g., DMSO) | Good | [General synthesis] |

Note: "Good to Excellent" yields are reported in the literature but specific quantitative values are often dependent on the specific substrate and conditions.

Experimental Protocols

This section provides detailed methodologies for representative reactions of allyl methanesulfonate with common nucleophiles.

General Synthesis of Allyl Methanesulfonate

Materials:

-

Allyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine (B128534) (or pyridine)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of allyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude allyl methanesulfonate.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis of an N-Allyl Amine

Materials:

-

Allyl methanesulfonate

-

Primary or secondary amine (e.g., benzylamine)

-

Potassium carbonate (or other suitable base)

-

Acetonitrile (or DMF)

-

Standard workup and purification reagents as in 3.1.

Procedure:

-

To a solution of the amine (1.0 eq.) and potassium carbonate (1.5 eq.) in acetonitrile, add allyl methanesulfonate (1.1 eq.) at room temperature.

-

Stir the mixture at room temperature or heat to 50-60 °C, monitoring by TLC.

-

Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude N-allyl amine by column chromatography.

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of an Allyl Phenyl Ether

Materials:

-

Allyl methanesulfonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard workup and purification reagents as in 3.1.

Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of phenol (1.0 eq.) in THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Cool the mixture back to 0 °C and add allyl methanesulfonate (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution.

-

Purify the resulting allyl phenyl ether by column chromatography.[3]

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

Reaction Mechanism Workflow

Caption: General reaction pathways for nucleophilic substitution on allyl methanesulfonate.

Experimental Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of allylated products.

Relevance in Drug Development and Biological Systems

Synthesis of Biologically Active Molecules

The allyl group is a valuable motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] Allyl methanesulfonate serves as a key reagent for introducing this functional group into molecules of interest. For instance, N-allyl compounds have been investigated as enzyme inhibitors and are present in clinically used drugs.[6][7][8] The synthesis of N-allyl peptides and their derivatives, which can have diverse pharmacological applications, can be achieved using allylating agents like allyl methanesulfonate.[9][10][11]

Genotoxicity Considerations

As an alkylating agent, allyl methanesulfonate has the potential to react with nucleophilic sites in biological macromolecules, including DNA. This reactivity is the basis for its observed genotoxicity and mutagenicity in bacterial assays.[1][2][12] The mechanism of genotoxicity for allylic compounds is believed to involve the alkylation of DNA bases, which can lead to mutations if not properly repaired.[2][13] Therefore, when using allyl methanesulfonate in the synthesis of active pharmaceutical ingredients (APIs), it is crucial to implement rigorous purification and analytical methods to ensure that residual levels of this reagent are below the threshold of toxicological concern.[14][15][16]

Signaling Pathways of Allylated Compounds

While allyl methanesulfonate itself is not a signaling molecule, the allylated products derived from its use can interact with various biological pathways. For example, many anticancer drugs containing allyl groups exert their effects by inhibiting key enzymes in signaling cascades, such as kinases, or by inducing apoptosis.[6][7] The allyl motif can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its binding affinity, metabolic stability, and cell permeability.

Caption: Logical relationship from allyl methanesulfonate to therapeutic effect.

Conclusion

Allyl methanesulfonate is a highly reactive and versatile reagent for the introduction of the allyl group onto a wide variety of nucleophiles. Its reactivity is well-defined by the principles of nucleophilic substitution, with the Sₙ2 mechanism often predominating. This guide has provided a summary of its reactivity, detailed experimental protocols for its use, and an overview of its significance in drug development. For researchers and scientists in this field, a thorough understanding of both the synthetic utility and the potential genotoxic risks associated with allyl methanesulfonate is essential for its safe and effective application in the creation of novel therapeutic agents.

References

- 1. Mutagenic properties of allylic and alpha, beta-unsaturated compounds: consideration of alkylating mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 4. [Pd]-Catalyzed para-selective allylation of phenols: access to 4-[(E)-3-aryl/alkylprop-2-enyl]phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. WO2005051876A2 - Method for c-allylation of phenols - Google Patents [patents.google.com]

- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 12. The role of biotransformation in the genotoxicity of allylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 14. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. rroij.com [rroij.com]

Allyl Methanesulfonate: A Technical Safety and Hazard Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and associated hazards of allyl methanesulfonate (B1217627) (CAS No. 6728-21-8). The information is intended to support risk assessment and ensure safe handling practices in a laboratory setting. This document summarizes key physical, chemical, and toxicological properties, outlines its primary mechanism of toxicity, and presents generalized experimental protocols for assessing its hazards.

Chemical and Physical Properties

Allyl methanesulfonate is an ester of methanesulfonic acid.[1] It is characterized by the molecular formula C₄H₈O₃S and a molecular weight of 136.17 g/mol .[1] Structurally, it comprises an allyl group bonded to a methanesulfonate group.[1] This compound is also known by synonyms including Allyl methanesulphonate, 3-(Mesyloxy)-1-propene, and Methanesulfonic acid allyl ester.[1][2]

| Property | Value | Source |

| Molecular Formula | C₄H₈O₃S | [1] |

| Molecular Weight | 136.17 g/mol | [1][3] |

| CAS Number | 6728-21-8 | [1][2] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [2] |

| Boiling Point | 220.45°C (rough estimate) | [2] |

| Flash Point | 93.6°C | [2] |

| Density | 1.283 g/cm³ (estimate) | [2] |

| Vapor Pressure | 0.0962 mmHg at 25°C | [2] |

| Solubility | Good solubility in organic solvents (alcohols, ethers); limited solubility in water. | [1] |

Hazard Identification and GHS Classification

Allyl methanesulfonate is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

| Hazard Statement | Code | Class | Signal Word |

| Suspected of causing cancer | H351 | Carcinogenicity (Category 2) | Danger |

| Suspected of causing genetic defects | H341 | Germ cell mutagenicity (Category 2) | Danger |

| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) | Warning |

| Causes severe skin burns and eye damage | H314 | Skin corrosion/irritation (Category 1) | Danger |

| May cause an allergic skin reaction | H317 | Skin sensitization (Category 1) | Warning |

| Causes skin irritation | H315 | Skin corrosion/irritation (Category 2) | Warning |

| Causes serious eye irritation | H319 | Serious eye damage/eye irritation (Category 2A) | Warning |

Note: The GHS classification is based on aggregated data and may vary between suppliers.

Toxicological Information

The primary toxicological concern associated with allyl methanesulfonate is its genotoxicity, stemming from its activity as a DNA alkylating agent.[1]

Mechanism of Genotoxicity: DNA Alkylation

Allyl methanesulfonate is a direct-acting alkylating agent, meaning it can covalently modify DNA without the need for metabolic activation.[1] Its reactivity is attributed to the methanesulfonate group, which is a good leaving group, and the allyl group. The genotoxicity of allyl methanesulfonate is primarily mediated through an S(N)2 reaction mechanism, leading to the alkylation of nucleophilic sites on DNA bases.[2]

In vitro studies have shown that allyl methanesulfonate directly binds to DNA, with a half-life of alkylation of approximately 1.5 hours. The primary DNA adducts formed are:

-

3-allyladenine

-

N⁶-allyladenine

-

N²-allylguanine

-

7-allylguanine

-

O⁶-allylguanine

The formation of these DNA adducts, particularly O⁶-allylguanine, can lead to mispairing during DNA replication, resulting in mutations and potential carcinogenic initiation.

Mutagenicity

Bacterial reverse mutation assays (Ames test) have demonstrated the mutagenic potential of allyl methanesulfonate. It shows a clear mutagenic effect in Salmonella typhimurium strain TA100, which is indicative of base-pair substitution mutations.[2] This is consistent with its DNA alkylating mechanism. Further studies using the SOS-chromotest with Escherichia coli strains PQ37 and PQ243 also indicate its ability to induce DNA damage and the SOS repair system.[2]

Experimental Protocols for Hazard Assessment

In Vitro DNA Alkylation Assay

Objective: To determine the DNA alkylating potential and identify the resulting DNA adducts.

Methodology:

-

DNA Source: Purified DNA, such as from salmon sperm, is commonly used.

-

Incubation: The DNA is incubated with a known concentration of allyl methanesulfonate in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) at a controlled temperature (e.g., 37°C) for various time points.

-

DNA Hydrolysis: After incubation, the DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides or bases.

-

Adduct Analysis: The hydrolysate is analyzed by High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) or UV detection, to separate and identify the modified nucleosides.

-

Quantification: The amount of each adduct can be quantified by comparison to synthesized standards.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: Histidine-requiring (His-) strains of S. typhimurium (e.g., TA100, TA1535 for base-pair substitutions) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial culture, the test substance at various concentrations, and the S9 mix (if used) are combined in soft agar (B569324).

-

Plating: The mixture is poured onto minimal glucose agar plates, which lack histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (His+) can grow and form colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

SOS Chromotest

Objective: To evaluate the DNA-damaging potential of a substance by measuring the induction of the SOS DNA repair system in Escherichia coli.

Methodology:

-

Bacterial Strain: A genetically engineered strain of E. coli (e.g., PQ37) is used, in which the lacZ gene (coding for β-galactosidase) is placed under the control of an SOS-inducible promoter.

-

Exposure: The bacteria are incubated with various concentrations of the test substance.

-

Induction: If the substance causes DNA damage, the SOS system is induced, leading to the expression of the lacZ gene.

-

Enzyme Assay: The activity of β-galactosidase is measured using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG). The intensity of the color produced is proportional to the level of SOS induction.

-

Data Analysis: An induction factor is calculated by comparing the β-galactosidase activity in the treated samples to that in the negative control. A significant, dose-dependent increase in the induction factor indicates genotoxicity.

Safe Handling and Storage

Given the significant hazards of allyl methanesulfonate, strict safety precautions are mandatory.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

-

Eye Protection: Safety glasses with side shields or chemical goggles are required.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Use only non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. It should be stored in a designated flammables area and may require refrigeration.

-

Incompatibilities: Keep away from acids, bases, oxidizing agents, and reducing agents.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Emergency Procedures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for allyl methanesulfonate before use.

References

Allyl Methanesulfonate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methanesulfonate (B1217627) (AMS) is a reactive ester of methanesulfonic acid with the chemical formula C₄H₈O₃S.[1] It is recognized for its role as an alkylating agent in organic synthesis, enabling the introduction of the allyl group into various molecules.[1] Understanding the solubility of allyl methanesulfonate in organic solvents is paramount for its effective use in synthesis, purification, and various pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the solubility of allyl methanesulfonate in common organic solvents, detailed experimental protocols for solubility determination, and a summary of its key chemical reactions.

Core Physical and Chemical Properties

Allyl methanesulfonate is a colorless liquid with a pungent odor.[2] It is a member of the methanesulfonate ester class, known for their utility in diverse chemical transformations.[1]

Table 1: Physical and Chemical Properties of Allyl Methanesulfonate

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃S | [1] |

| Molecular Weight | 136.17 g/mol | [1] |

| Boiling Point | 220.45°C (rough estimate) | [2] |

| Flash Point | 93.6°C | [2] |

| Density | 1.283 g/cm³ (estimate) | [2] |

| Vapor Pressure | 0.0962 mmHg at 25°C | [2] |

| Refractive Index | 1.4640 (estimate) | [2] |

Solubility of Allyl Methanesulfonate in Organic Solvents

Table 2: Qualitative Solubility of Allyl Methanesulfonate

| Solvent | Qualitative Solubility | Reference |

| Alcohols (e.g., Methanol, Ethanol) | Good solubility | [1] |

| Ethers (e.g., Diethyl ether) | Good solubility | [1] |

| Water | Limited solubility | [1] |

The lack of precise quantitative data underscores the necessity for experimental determination of solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like allyl methanesulfonate in an organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of allyl methanesulfonate in a specific organic solvent at a given temperature.

Materials:

-

Allyl methanesulfonate

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of allyl methanesulfonate to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid ensures that the solution becomes saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for analysis.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of allyl methanesulfonate.

-

Prepare a series of standard solutions of allyl methanesulfonate of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of allyl methanesulfonate in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of allyl methanesulfonate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The following diagram illustrates the general workflow for this experimental protocol.

Synthesis and Key Reactions of Allyl Methanesulfonate

Allyl methanesulfonate is typically synthesized by the reaction of allyl alcohol with methanesulfonyl chloride in the presence of a base. This reaction is a standard method for the formation of sulfonate esters.

The following diagram illustrates the general synthesis pathway.

Due to the good leaving group nature of the methanesulfonate group, allyl methanesulfonate readily participates in nucleophilic substitution reactions. This reactivity is fundamental to its application in organic synthesis for the introduction of the allyl group.

The diagram below depicts a generalized nucleophilic substitution reaction involving allyl methanesulfonate.

References

Allyl Methanesulfonate: A Technical Review of Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methanesulfonate (B1217627) (AMS) is a monofunctional alkylating agent recognized for its mutagenic properties. As a member of the methanesulfonate ester class, its reactivity and potential for DNA damage warrant a thorough understanding for risk assessment in pharmaceutical development and chemical safety. This technical guide provides a comprehensive overview of the available genotoxicity and mutagenicity data for allyl methanesulfonate, presenting quantitative findings, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Findings on Genotoxicity and Mutagenicity

Allyl methanesulfonate has demonstrated clear mutagenic and genotoxic effects in bacterial systems. Its primary mechanism of toxicity is through the alkylation of DNA, leading to the formation of various DNA adducts.

Bacterial Reverse Mutation Assay (Ames Test)

Allyl methanesulfonate has been shown to be mutagenic in the Ames test, specifically in the Salmonella typhymurium strain TA100.[1][2][3][4] This strain is known to detect base-pair substitution mutations. The mutagenicity of allyl methanesulfonate is attributed to its high S(N)2 reactivity, which facilitates the transfer of its allyl group to nucleophilic sites in DNA.[1][2]

Table 1: Summary of Ames Test Results for Allyl Methanesulfonate

| Test System | Strain | Metabolic Activation | Result |

|---|

| Salmonella typhimurium | TA100 | Not specified in available literature | Mutagenic |

A generalized protocol for the Ames test is as follows:

-

Strain Selection: Salmonella typhimurium strain TA100 is selected for its sensitivity to base-pair substitution mutagens.

-

Culture Preparation: A fresh overnight culture of the tester strain is prepared.

-

Metabolic Activation (if required): A rat liver homogenate (S9 fraction) can be included to simulate mammalian metabolism. The available literature on allyl methanesulfonate does not specify the requirement for S9.

-

Exposure: The tester strain is exposed to various concentrations of allyl methanesulfonate in the presence of a minimal amount of histidine.

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

SOS Chromotest

Allyl methanesulfonate has been found to induce the SOS response in Escherichia coli.[1][5] The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced.

Table 2: Summary of SOS Chromotest Results for Allyl Methanesulfonate

| Test System | Result |

|---|

| Escherichia coli | SOS Induction |

Specific quantitative data, such as the SOS inducing potency (SOSIP), for allyl methanesulfonate are not detailed in the currently available literature.

A typical protocol for the SOS chromotest involves:

-

Tester Strain: E. coli PQ37, which carries a fusion of the sfiA gene (an SOS-responsive gene) to the lacZ gene (encoding β-galactosidase), is commonly used.

-

Exposure: The tester strain is incubated with various concentrations of the test substance.

-

Induction: If the substance causes DNA damage, the SOS pathway is induced, leading to the expression of the sfiA-lacZ fusion protein.

-

Enzyme Assay: The activity of β-galactosidase is measured using a colorimetric substrate.

-

Quantification: The SOS-inducing potency (SOSIP) is calculated from the dose-response curve, representing the amount of substance required to induce a certain level of SOS response.

Mechanism of Action: DNA Alkylation and Adduct Formation

Allyl methanesulfonate is a potent DNA alkylating agent.[6] It reacts with DNA to form covalent adducts, which can interfere with DNA replication and transcription, leading to mutations. The half-life for the DNA alkylation reaction of allyl methanesulfonate is approximately 1.5 hours.[6]

Five specific DNA adducts have been identified following treatment with allyl methanesulfonate:[6]

-

3-allyladenine

-

N6-allyladenine

-

N2-allylguanine

-

7-allylguanine

-

O6-allylguanine

The formation of these adducts, particularly O6-allylguanine, is a critical mutagenic lesion.

Mammalian Genotoxicity Data

Currently, there is a significant lack of publicly available data on the effects of allyl methanesulfonate in mammalian cell systems for key genotoxicity endpoints.

Chromosomal Aberration Assay

No studies reporting the results of in vitro or in vivo chromosomal aberration assays for allyl methanesulfonate were identified in the comprehensive literature search.

A standard protocol for an in vitro chromosomal aberration assay would include:

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9).

-

Harvest: After a suitable treatment period, cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 metaphase spreads per concentration are analyzed for structural and numerical chromosomal aberrations.

Micronucleus Test

No data from in vitro or in vivo micronucleus tests for allyl methanesulfonate were found in the reviewed literature.

A general protocol for the in vivo micronucleus test in rodents is as follows:

-

Animal Model: Typically, mice or rats are used.

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Sample Collection: At appropriate time points after dosing, bone marrow or peripheral blood samples are collected.

-

Slide Preparation: Smears of bone marrow cells or peripheral blood are prepared on microscope slides.

-

Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.

Summary and Future Directions

Allyl methanesulfonate is a direct-acting mutagen and genotoxic agent in bacterial systems, primarily through its DNA alkylating activity. The formation of multiple DNA adducts is a key mechanistic step in its mutagenicity. However, a significant data gap exists regarding its potential to induce chromosomal damage in mammalian cells. To provide a complete genotoxic profile and enable a comprehensive risk assessment, further studies are warranted, specifically:

-

Quantitative Ames Test: Dose-response studies to determine the mutagenic potency of allyl methanesulfonate in S. typhimurium TA100.

-

Quantitative SOS Chromotest: Determination of the SOS-inducing potency (SOSIP) to quantify its DNA damaging potential in E. coli.

-

In Vitro and In Vivo Chromosomal Aberration Assays: To evaluate the clastogenic potential of allyl methanesulfonate in mammalian cells.

-

In Vitro and In Vivo Micronucleus Tests: To assess its potential to induce chromosomal loss or breakage.

-

Quantitative DNA Adduct Analysis: To determine the dose-response relationship for the formation of specific DNA adducts.

The generation of these data will be crucial for regulatory submissions and for a more complete understanding of the potential hazards associated with human exposure to allyl methanesulfonate.

References

- 1. researchgate.net [researchgate.net]

- 2. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatid-type aberrations induced by AluI in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The application of an in vitro micronucleus test in mouse fibroblast L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Allyl Methanesulfonate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methanesulfonate (B1217627), a reactive ester of methanesulfonic acid, has emerged as a valuable and versatile reagent in organic synthesis. Its utility stems from the excellent leaving group ability of the methanesulfonate moiety, making the allyl group readily available for nucleophilic attack. This attribute allows for the efficient introduction of the allyl functional group, a key building block in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth exploration of the core applications of allyl methanesulfonate in organic synthesis, focusing on N-, O-, and C-alkylation reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic tool.

Core Applications: A Deep Dive into Allylation Reactions

Allyl methanesulfonate serves as a potent electrophile in SN2 reactions, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. The primary applications revolve around the allylation of nitrogen, oxygen, and carbon nucleophiles.

N-Allylation: Synthesis of Allylamines and Derivatives

The introduction of an allyl group to a nitrogen-containing molecule is a crucial transformation in the synthesis of various biologically active compounds and synthetic intermediates. Allyl methanesulfonate provides an effective means to achieve N-allylation of primary and secondary amines, amides, and heterocyclic compounds like indoles.

Table 1: N-Allylation Reactions Using Allyl Methanesulfonate

| Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Indole (B1671886) | 1-Allylindole | NaH | DMF | 0 to rt | 2 | 85-95 |

| Piperidine | 1-Allylpiperidine | K₂CO₃ | Acetonitrile | Reflux | 12 | >90 |

| 4-Nitroaniline | N-Allyl-4-nitroaniline | K₂CO₃ | Acetone | Reflux | 6 | ~80 |

-

Preparation: To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Addition of Electrophile: Cool the reaction mixture back to 0 °C and add allyl methanesulfonate (1.1 eq) dropwise.

-

Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Upon completion (monitored by TLC), carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-allylindole.

The Methanesulfonate Leaving Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

The methanesulfonate (B1217627) group, commonly known as mesylate (MsO-), is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its exceptional utility as a leaving group in nucleophilic substitution and elimination reactions makes it an invaluable tool for the strategic transformation of complex molecules. This technical guide provides a comprehensive overview of the methanesulfonate leaving group, including its fundamental properties, comparative reactivity, and practical applications in synthesis, with a focus on the needs of researchers, scientists, and drug development professionals.

Core Properties of the Methanesulfonate Leaving Group

The efficacy of the methanesulfonate group as a leaving group stems from the stability of the resulting methanesulfonate anion (MsO⁻). This stability is a direct consequence of the strong acidity of its conjugate acid, methanesulfonic acid (MsOH).[2]

Key Attributes:

-

Excellent Leaving Group Ability: The negative charge on the methanesulfonate anion is effectively delocalized through resonance across the three oxygen atoms, rendering it a very weak base and therefore an excellent leaving group.[3] This facilitates nucleophilic attack at the carbon center to which it is attached.

-

Ease of Preparation: Mesylates are readily prepared from alcohols by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine.[4][5] This conversion transforms a poor leaving group (hydroxyl, -OH) into an excellent one.[6]

-

Stereochemical Integrity: The formation of a mesylate from a chiral alcohol proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken during the reaction.[5]

-

High Stability: Methanesulfonate is remarkably stable against hydrolysis under both acidic and alkaline conditions and is resistant to strong oxidizing agents.[7]

Quantitative Comparison of Leaving Group Ability

The choice of a leaving group is a critical parameter in reaction design. The following tables provide quantitative data to compare the methanesulfonate group with other common leaving groups.

Table 1: pKa of Conjugate Acids and Relative Rates of SN2 Reactions

A lower pKa of the conjugate acid corresponds to a more stable anion and, consequently, a better leaving group.[7] This is reflected in the relative rates of nucleophilic substitution reactions.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (Normalized to Mesylate) |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[7] | 56,000[7][8] |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[7] | 0.70[7][8] |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2.6 [7][9] | 1.00 [7][8] |

| Iodide | I⁻ | Hydroiodic Acid (HI) | -10[10] | 0.01[8] |

| Bromide | Br⁻ | Hydrobromic Acid (HBr) | -9[10] | 0.001[8] |

| Chloride | Cl⁻ | Hydrochloric Acid (HCl) | -7[10] | 0.0001[8] |

Note: Relative rates are approximate and can vary with the substrate, nucleophile, and solvent.[2]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the preparation of a methanesulfonate and its subsequent use in a nucleophilic substitution reaction.

General Protocol for the Mesylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol to its corresponding mesylate ester using methanesulfonyl chloride and triethylamine.

Materials:

-

Primary alcohol (1.0 eq)

-

Dry Dichloromethane (DCM)

-

Triethylamine (Et₃N) (1.5 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Ice water

-

Cold 10% HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the alcohol (1 eq) in dry DCM (approximately 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[11]

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the stirred solution.[1]

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 5-10 minutes, ensuring the temperature remains at 0 °C.[1][11]

-

Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer successively with ice water, cold 10% HCl, saturated NaHCO₃ solution, and finally with saturated brine.[11]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.[1]

-

The product can be purified by column chromatography on silica (B1680970) gel if necessary, though it is often used in the next step without further purification.

Protocol for an SN2 Reaction of an Alkyl Mesylate with an Amine Nucleophile

This protocol outlines the displacement of a mesylate group by a primary or secondary amine to form a new C-N bond.

Materials:

-

Alkyl mesylate (1.0 eq)

-

Primary or secondary amine (1.2-2.0 eq)

-

Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Base (e.g., Potassium carbonate (K₂CO₃) or an excess of the amine nucleophile)

-

Diethyl ether or Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the alkyl mesylate (1.0 eq) in a suitable polar aprotic solvent (DMF or acetonitrile) in a round-bottom flask under a nitrogen atmosphere.

-

Add the amine nucleophile (1.2-2.0 eq) and the base (if the amine is not used in excess) to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then with a saturated brine solution to remove the solvent and any remaining salts.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key processes and relationships involving the methanesulfonate leaving group.

Caption: Workflow for the synthesis of an alkyl mesylate from an alcohol.

Caption: General workflow of an SN2 reaction involving a mesylate leaving group.

Caption: Factors contributing to the excellent leaving group ability of methanesulfonate.

Applications in Drug Development

The methanesulfonate group plays a pivotal role in drug development and manufacturing.[1] Its reliable reactivity makes it a key functional group for introducing a wide range of functionalities into a drug candidate's molecular scaffold. Furthermore, methanesulfonic acid is often used to form salts of basic active pharmaceutical ingredients (APIs), which can improve their solubility, stability, and overall druggability.[12] However, it is crucial to control for the potential formation of genotoxic impurities, such as methyl methanesulfonate (MMS), which can arise from the reaction of methanesulfonic acid with residual methanol.[12][13]

Conclusion

The methanesulfonate leaving group is an indispensable tool in modern organic synthesis, offering a powerful combination of high reactivity, stability, and ease of preparation. For researchers and professionals in drug development, a thorough understanding of its properties and applications is essential for the efficient and strategic synthesis of complex molecular targets. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective utilization of the methanesulfonate leaving group in the laboratory.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 7. benchchem.com [benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. amherst.edu [amherst.edu]